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1-(3,4-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole

Catalog No.
S12958834
CAS No.
5791-70-8
M.F
C17H13Cl2N3O2
M. Wt
362.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,4-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophen...

CAS Number

5791-70-8

Product Name

1-(3,4-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole

IUPAC Name

1-(3,4-dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole

Molecular Formula

C17H13Cl2N3O2

Molecular Weight

362.2 g/mol

InChI

InChI=1S/C17H13Cl2N3O2/c1-10-17(12-4-3-5-14(8-12)22(23)24)11(2)21(20-10)13-6-7-15(18)16(19)9-13/h3-9H,1-2H3

InChI Key

NUTLVDNMXHSGAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC(=C(C=C2)Cl)Cl)C)C3=CC(=CC=C3)[N+](=O)[O-]

1-(3,4-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole is a complex organic compound characterized by its unique pyrazole structure, which includes multiple substituents that contribute to its chemical properties and biological activity. The molecular formula of this compound is C19H17Cl2N3O2C_{19}H_{17}Cl_{2}N_{3}O_{2}. The presence of dichlorophenyl and nitrophenyl groups indicates potential applications in pharmaceuticals and agrochemicals due to their biological activities.

Typical of pyrazole derivatives. These reactions may include:

  • Nucleophilic substitutions: The electron-withdrawing nature of the nitro group can facilitate nucleophilic attack on the aromatic rings.
  • Electrophilic aromatic substitution: The presence of electron-rich regions in the pyrazole ring allows for substitution reactions with electrophiles.
  • Condensation reactions: The compound can undergo condensation with aldehydes or ketones to form more complex structures.

Research indicates that compounds similar to 1-(3,4-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole exhibit a range of biological activities, including:

  • Antimicrobial properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory effects: The compound may inhibit inflammatory pathways, making it a candidate for anti-inflammatory drug development.
  • Anticancer activity: Certain structural analogs have demonstrated cytotoxic effects on cancer cell lines.

Synthesis of 1-(3,4-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole typically involves multi-step organic synthesis techniques. A common synthetic route includes:

  • Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine derivatives with appropriate carbonyl compounds.
  • Substitution reactions: Introducing the dichlorophenyl and nitrophenyl groups via electrophilic aromatic substitution.
  • Purification: Crystallization or chromatography techniques are used to isolate the final product.

An example reaction involves the use of 4-aminoantipyrine and dichlorophenylacetic acid under acidic conditions to yield the desired pyrazole derivative .

The applications of 1-(3,4-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole span various fields:

  • Pharmaceuticals: Potential use in developing new drugs targeting inflammation or cancer.
  • Agriculture: As a pesticide or herbicide due to its biological activity against pests and weeds.
  • Material Science: Its unique structure may lend itself to applications in developing novel materials with specific properties.

Interaction studies involving 1-(3,4-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole focus on its binding affinity with biological targets. These studies may include:

  • Enzyme inhibition assays: To determine how effectively the compound inhibits specific enzymes related to disease mechanisms.
  • Receptor binding studies: To assess how well the compound interacts with cellular receptors that mediate its biological effects.

Several compounds share structural similarities with 1-(3,4-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole. Below is a comparison highlighting their uniqueness:

Compound NameStructureNotable Features
1-(2-Chlorophenyl)-3-methyl-4-(4-nitrophenyl)pyrazoleContains a single chlorine atomLess potent than the target compound in antimicrobial activity
1-(4-Chlorophenyl)-3,5-dimethyl-4-(2-nitrophenyl)pyrazoleDifferent nitro group positionExhibits higher anti-inflammatory activity
1-(Phenyl)-3-methyl-4-(3-nitrophenyl)pyrazoleLacks halogen substitutionsShows reduced efficacy in biological assays

The unique combination of both dichloro and nitro groups in 1-(3,4-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole enhances its reactivity and biological activity compared to these similar compounds.

Structural Features and Electronic Properties

The molecular architecture of 1-(3,4-dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole combines three distinct aromatic systems:

  • A pyrazole core (C₃H₃N₂) with methyl groups at positions 3 and 5
  • A 3-nitrophenyl substituent at position 4
  • A 3,4-dichlorophenyl group at position 1

This arrangement creates pronounced electronic asymmetry, as evidenced by computational studies of analogous systems. The nitro group (-NO₂) at the meta-position of the phenyl ring induces strong electron-withdrawing effects (σₚ = 1.27), while the methyl groups donate electrons through inductive effects (σₚ = -0.04). These opposing electronic influences create localized regions of high electron density, which have been shown to enhance intermolecular interactions in crystal packing.

Table 1: Key substituent effects in pyrazole derivatives

Substituent PositionFunctional GroupElectronic Effect (σₚ)Biological Activity Correlation
13,4-dichlorophenyl+0.76 (Cl)Increased lipophilicity
3Methyl-0.04Steric hindrance modulation
43-nitrophenyl+1.27 (NO₂)Enhanced enzyme inhibition

Role in Medicinal Chemistry Platforms

Pyrazole derivatives exhibit broad pharmacological potential, with over 120 FDA-approved drugs containing this heterocycle. The specific substitution pattern in 1-(3,4-dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole aligns with structural requirements for:

  • COX-2 inhibition (through nitro group interactions with Arg106 and Ser339)
  • Cholinesterase modulation (via dichlorophenyl π-π stacking)
  • Antimycobacterial activity (methyl groups enhance membrane permeability)

Comparative molecular field analysis (CoMFA) of similar compounds demonstrates a strong correlation between the 3-nitrophenyl group orientation and binding affinity to metabolic enzymes (R² = 0.89). The dichlorophenyl moiety contributes to improved blood-brain barrier penetration, as evidenced by in silico PAMPA-BBB models (Pe = 12.7 × 10⁻⁶ cm/s).

XLogP3

5.4

Hydrogen Bond Acceptor Count

3

Exact Mass

361.0384821 g/mol

Monoisotopic Mass

361.0384821 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

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